molecular formula C21H25BrN2O2S B5269561 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

Cat. No.: B5269561
M. Wt: 449.4 g/mol
InChI Key: RVKZIOZPBMZLGH-UHFFFAOYSA-N
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Description

2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, an ethoxyaniline group, and a phenyl group

Preparation Methods

The synthesis of 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps, including the formation of the thiazolium ring and the introduction of the ethoxyaniline and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has unique structural features that contribute to its distinct properties and applications. Similar compounds include:

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol These compounds share some structural similarities but differ in specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(4-ethoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S.BrH/c1-4-25-19-12-10-17(11-13-19)22-16(2)14-20-23(21(3,24)15-26-20)18-8-6-5-7-9-18;/h5-14,24H,4,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKZIOZPBMZLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC2=[N+](C(CS2)(C)O)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C/C2=[N+](C(CS2)(C)O)C3=CC=CC=C3)/C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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